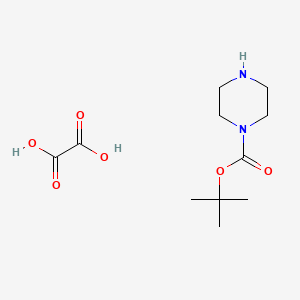![molecular formula C14H11BrCl3NO2S2 B2493185 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide CAS No. 400084-11-9](/img/structure/B2493185.png)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a class of compounds known for their wide range of applications, from antibacterial agents to potential anticancer and radiosensitizing agents. The structure of sulfonamides allows for significant versatility in chemical reactions, making them a focal point in medicinal chemistry research.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves amidation reactions, where sulfanilamide serves as a foundational compound. For example, derivatives have been synthesized starting from strategic materials, leading to compounds with potential biological activities (Ghorab et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be determined by various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray diffraction. The conformational analysis performed through these methods allows for a deeper understanding of the molecule's configuration and its potential interactions (Deng et al., 2021).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, enabling the synthesis of diverse derivatives. These reactions include free radical ipso-substitution, which can be utilized to prepare biaryl compounds, showcasing the versatility of sulfonamides in synthetic chemistry (Ryokawa & Togo, 2001).
Physical Properties Analysis
The physical properties of sulfonamides, such as melting points and thermal decomposition temperatures, can be evaluated using methods like thermogravimetric and differential scanning calorimetry. These properties are crucial for understanding the compound's stability and its suitability for different applications (Lahtinen et al., 2014).
Chemical Properties Analysis
Sulfonamides exhibit a wide range of chemical properties, including the ability to act as carbonic anhydrase inhibitors. This activity is significant for exploring their potential in treating various diseases, including cancer. The design and structure of sulfonamides significantly influence their biological activities and interactions with biological targets (Garaj et al., 2005).
References:
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, including those related to N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide, have been synthesized and characterized. These compounds have been studied for their structural properties and potential applications in various fields (Rudyakova et al., 2006).
- Sulfanilamide derivatives, including those with structures similar to the compound , have been synthesized and characterized, with a focus on their antimicrobial properties and thermal behavior (Lahtinen et al., 2014).
Enzyme Inhibition and Biological Screening :
- N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been evaluated for enzyme inhibition potential, showing significant activity against acetylcholinesterase (AChE) and α-glucosidase, indicating potential therapeutic applications (Riaz, 2020).
- N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives have been synthesized and estimated for their biological potential, showing activities against various bacterial strains and enzymes (Aziz‐ur‐Rehman et al., 2014).
Chemical Oxidation Studies :
- The chemical oxidation of β-hydroxy-sulfides in the presence of tris(4-bromophenyl)aminium hexachloroantimonate has been studied, revealing insights into diastereoselective obtaining of sulfoxides and pinacol-type rearrangement, which could be relevant for the understanding of similar compounds (Donnici et al., 2003).
Metalation and Cross-Coupling Studies :
- Studies on metalated sulfonamides, including those similar to this compound, highlight their use in directed ortho metalation methodology, offering insights into heterocyclic synthesis and various rearrangements (Familoni, 2002).
- Nickel-catalyzed cross-coupling of aryl halides with alkyl halides, involving compounds such as N-(4-bromophenyl)-4-methylbenzenesulfonamide, has been explored, contributing to the field of organic synthesis and the development of new pharmaceuticals (Everson et al., 2014).
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2,3,4-trichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3NO2S2/c15-9-1-3-10(4-2-9)22-8-7-19-23(20,21)12-6-5-11(16)13(17)14(12)18/h1-6,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRLNADHBRMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)
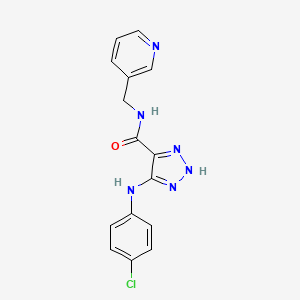
![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)

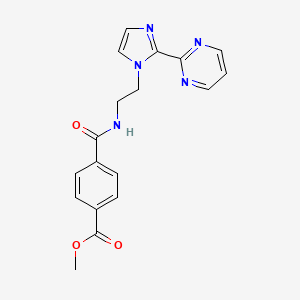
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)
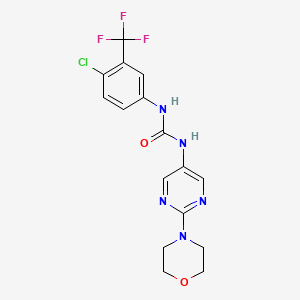

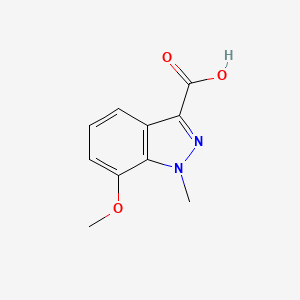
![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
